molecular formula C10H16O2 B1620356 Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate CAS No. 58911-05-0

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate

Cat. No.: B1620356
CAS No.: 58911-05-0
M. Wt: 168.23 g/mol
InChI Key: PAXHLOIQWUFMQI-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate (CAS: 23733-88-2; EINECS: 261-494-3) is a bicyclic ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . Structurally, it features a cyclohexene ring substituted with two methyl groups at the 1- and 4-positions and a methyl ester at the 1-position (Figure 1). The compound is synthesized via an AlCl₃-catalyzed reaction using methyl methacrylate and isoprene under non-inert conditions, achieving an 84% yield after purification by column chromatography . Its structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS, with spectral data consistent with literature reports .

The compound serves as a precursor for derivatives like amides (e.g., 1,4-dimethyl-N-phenylcyclohex-3-ene-1-carboxamide) and participates in Diels-Alder reactions due to its conjugated diene system .

Properties

IUPAC Name

methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h4H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXHLOIQWUFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052251
Record name Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58911-05-0
Record name Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate
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Record name 3-Cyclohexene-1-carboxylic acid, 1,4-dimethyl-, methyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, 1,4-dimethyl-, methyl ester
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Record name Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
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Record name Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
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Preparation Methods

Dicyclohexylcarbodiimide-Mediated Coupling

The most direct route involves esterification of 1,4-dimethylcyclohex-3-enecarboxylic acid with methanol using dicyclohexylcarbodiimide as a coupling agent. In a representative procedure:

  • Reagents :

    • 1,4-Dimethylcyclohex-3-enecarboxylic acid (1.64 mmol)
    • Methanol (excess)
    • Dicyclohexylcarbodiimide (1.1 eq)
    • Dichloromethane solvent
  • Procedure :
    Reactants are stirred at room temperature for 24 hours under inert atmosphere. Post-reaction processing includes hydrolysis of excess reagent with aqueous hydrochloric acid, ether extraction, and silica gel chromatography using hexane-ethyl acetate gradients.

  • Outcomes :

    Parameter Value
    Yield 59%
    Diastereomer Ratio 65:35 (unresolved)
    Purity >95% (GC analysis)

Characterization data matches literature reports:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.12 (s, major diastereomer), 5.32 (s, minor)
  • MS : m/z 168 (M⁺)

Diels-Alder Cycloaddition Approaches

Dienophile Synthesis from Methyl Vinylglycolate

A novel route utilizes methyl 2-oxobut-3-enoate as dienophile, synthesized via Dess-Martin periodinane oxidation of methyl vinylglycolate:

$$
\text{MVG} \xrightarrow{\text{Dess-Martin}} \text{Methyl 2-oxobut-3-enoate} \quad (94\% \text{ yield})
$$

Cycloaddition with 1,3-Dienes

The oxoester participates in [4+2] cycloadditions with substituted dienes to construct the cyclohexene core:

  • General Conditions :

    • 0.5 M in dichloromethane
    • Room temperature, 24-96 hours
    • 1.5 eq diene
  • Representative Reaction :
    $$
    \text{Methyl 2-oxobut-3-enoate} + \text{2,3-Dimethyl-1,3-butadiene} \rightarrow \text{Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate}
    $$

  • Optimized Outcomes :

    Diene Yield (%) Reaction Time (h)
    2,3-Dimethyl-1,3-butadiene 89 48
    1,3-Cyclohexadiene 76 72

Post-reaction purification employs dry column vacuum chromatography with heptane-ethyl acetate gradients.

Comparative Method Analysis

Method Yield (%) Temperature Time Stereocontrol
Diels-Alder 89 25°C 48 h Moderate
DCC Coupling 59 25°C 24 h Low
Fischer Esterification ~40 70°C 72 h None

The Diels-Alder route provides superior yields and inherent ring stereochemistry, while esterification methods offer simplicity with commercially available acids.

Scalability Considerations

Industrial-scale production favors Diels-Alder methodology due to:

  • Atom economy (100% theoretical for cycloaddition)
  • Reduced purification needs (volatile byproducts)
  • Continuous flow compatibility

Pilot studies demonstrate 85% yield retention at 10 mol scale using flow reactors with 30-minute residence times.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the ester group

Scientific Research Applications

Chemistry

MDMCHC serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
  • Substitution Reactions : The compound can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Biological Studies

Research has indicated that MDMCHC may possess biological activities relevant to pharmacology. Investigations are ongoing into its interactions with biomolecules, which could lead to the development of new therapeutic agents.

  • Mechanism of Action : The compound may modulate enzyme or receptor activity, leading to various physiological effects.

Medicinal Chemistry

MDMCHC is being explored for its potential therapeutic properties. Its derivatives could serve as precursors in drug development, particularly in creating new medications targeting specific biological pathways.

Industrial Applications

In the fragrance and flavor industry, MDMCHC is utilized due to its pleasant scent profile. It can be incorporated into formulations for perfumes and food flavorings, contributing to their aromatic qualities.

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of MDMCHC synthesis through continuous flow processes, resulting in increased yields and reduced reaction times compared to traditional batch methods. This advancement highlights the compound's industrial viability for large-scale applications .

Research exploring the biological interactions of MDMCHC revealed potential anti-inflammatory properties when tested in vitro. This finding suggests that derivatives of MDMCHC could be further developed into therapeutic agents for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Functional Group Influence: The methyl ester in the target compound enhances electrophilicity, making it reactive toward nucleophiles like aniline (e.g., conversion to the amide in ). The brominated analog () introduces steric and electronic effects, enabling substitution reactions (e.g., Suzuki coupling) .

Synthetic Efficiency :

  • The target compound’s synthesis achieves a high yield (84% ) via a one-step AlCl₃-catalyzed process , whereas the amide derivative requires additional purification (recrystallization) and yields 59% .
  • The diester analog () lacks explicit synthetic details but is hypothesized to form via diacid esterification, a process typically requiring strong acids or bases.

Physical Properties: The target compound’s lower molecular weight (168.24 g/mol) compared to the amide (227.30 g/mol) and brominated analog (300.18 g/mol) suggests higher volatility, making it preferable for gas-phase reactions . The diester (C₁₀H₁₄O₄) has increased polarity due to dual ester groups, likely reducing solubility in non-polar solvents .

Cyclohexene Ring Reactivity:

The conjugated diene system in the target compound facilitates Diels-Alder reactions , a property shared with analogs like 8(17),12,14-labdatriene (). However, steric hindrance from the 1,4-dimethyl groups may slow reactivity compared to less-substituted cyclohexenes .

Functional Group Transformations:

  • Ester-to-Amide Conversion : The target compound reacts with aniline to form 1,4-dimethyl-N-phenylcyclohex-3-ene-1-carboxamide, demonstrating its utility as a versatile precursor .

Industrial Relevance:

  • The diester analog () is used in polymer production as a plasticizer , whereas the target compound’s applications focus on fine chemical synthesis .

Research Findings and Limitations

Stereochemical Challenges : The synthesis of bicyclic esters and amides often produces stereoisomers (e.g., endo/exo forms), necessitating chromatographic separation, as seen in .

Yield Discrepancies : The lower yield of the amide derivative (59% vs. 84% for the ester) suggests challenges in nucleophilic substitution efficiency or purification .

Spectroscopic Validation : All compounds rely on NMR and HRMS for structural confirmation, though advanced techniques like X-ray crystallography (via SHELX programs, ) could resolve ambiguities in stereochemistry .

Biological Activity

Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate (MDMCC) is an organic compound with significant potential in various biological applications. Its structure, characterized by a cyclohexene ring and an ester functional group, allows for diverse interactions with biological systems. This article explores the biological activity of MDMCC, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

MDMCC has the molecular formula C10H16O2C_{10}H_{16}O_2 and a molecular weight of 168.24 g/mol. It can be synthesized through several methods, commonly involving the esterification of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

The biological activity of MDMCC is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate physiological processes, potentially leading to therapeutic effects. The compound's ester group is particularly relevant in biochemical reactions, allowing it to participate in hydrolysis and other transformations that may affect biological pathways.

Cytotoxicity and Genotoxicity

Toxicological assessments have been conducted on compounds related to MDMCC. For instance, ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylate was evaluated for cytotoxicity using the BlueScreen assay and was found to exhibit cytotoxic effects under certain conditions . However, it did not show genotoxicity in various assays, suggesting that MDMCC may also possess a favorable safety profile regarding genetic damage.

Diels-Alder Reactions

MDMCC has been utilized as a dienophile in Diels-Alder reactions catalyzed by chiral Lewis acids. These reactions are significant in synthetic organic chemistry for constructing complex molecules . The enantioselectivity achieved in these reactions indicates the compound's utility in synthesizing biologically active molecules.

Pharmacological Potential

Pharmacological studies are still emerging, but preliminary findings suggest that MDMCC could serve as a precursor in drug development due to its reactivity and ability to form various derivatives. Its unique structure allows for modifications that may enhance its biological activity .

Comparative Analysis with Similar Compounds

To understand MDMCC's unique properties, it is essential to compare it with similar compounds:

Compound NameStructureNotable Biological Activity
1,3-Dimethyl-1-cyclohexeneStructureAntimicrobial properties
Dimethyl-(4S,5S)-1,2-dimethylcyclohexene-4,5-dicarboxylateStructureUsed in Diels-Alder reactions
Ethyl 2-ethyl-6,6-dimethylcyclohex-2-ene-1-carboxylateStructureCytotoxicity assessed

Future Directions

Further research is needed to fully elucidate the biological activities of MDMCC. Areas of interest include:

  • Detailed Pharmacokinetic Studies : Understanding how MDMCC behaves within biological systems.
  • Expanded Toxicological Assessments : Evaluating long-term effects and safety.
  • Exploration of Therapeutic Applications : Investigating potential uses in treating specific diseases or conditions.

Q & A

Q. What synthetic methodologies are effective for preparing methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions. For example, 2,3-dimethylbuta-1,3-diene (DMB) and methyl acrylate (MA) undergo a Diels-Alder reaction under optimized kinetic conditions to yield methyl-3,4-dimethylcyclohex-3-ene-1-carboxylate derivatives. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., Lewis acids) significantly influence regioselectivity and yield. Purification typically involves recrystallization from hexanes/ethyl acetate mixtures .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for resolving stereochemistry and confirming substituent positions. For example, SHELXL refines atomic displacement parameters and hydrogen bonding networks, even for strained cyclohexene rings. Contradictions between computational models and experimental data (e.g., bond angles) are resolved by iterative refinement cycles and validation tools like R-factors .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) and comparing experimental shifts to DFT-calculated spectra.
  • IR Spectroscopy : Confirm ester carbonyl stretching (~1740 cm⁻¹) and cyclohexene C=C stretching (~1650 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 168.233 for C₁₀H₁₆O₂) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The 1,4-dimethyl groups introduce steric hindrance, favoring endo selectivity in Diels-Alder reactions. Electronic effects are probed via Hammett plots by substituting the ester group (e.g., replacing methyl with electron-withdrawing groups). Kinetic studies using stopped-flow techniques or in situ FTIR monitor reaction progress, revealing rate-limiting steps such as diene-dienophile preorganization .

Q. What strategies address contradictory data in catalytic hydrofunctionalization reactions involving this compound?

  • Methodological Answer : Discrepancies in yields or selectivity (e.g., 59% vs. lower yields in hydroamidation) are investigated by:
  • Control Experiments : Varying catalysts (e.g., Pd vs. Ni), proton-coupled electron transfer (PCET) mediators, or solvent polarity.
  • Isotopic Labeling : Use deuterated substrates to track hydrogen migration pathways.
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare transition-state energies for competing pathways .

Q. How can computational chemistry predict regioselectivity in electrophilic substitutions on the cyclohexene ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-rich sites. For example, the C3 position may show higher susceptibility to electrophilic attack due to conjugation with the ester group. MD simulations (e.g., GROMACS) further assess solvent effects on reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
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